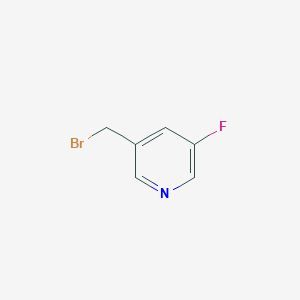

3-(溴甲基)-5-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 3-(Bromomethyl)-5-fluoropyridine, involves halogen dance reactions, leading to versatile intermediates for further chemical manipulations (Wu et al., 2022). Additionally, methodologies utilizing palladium-catalyzed amination have been developed to achieve chemoselective functionalization of similar compounds (Stroup et al., 2007).

Molecular Structure Analysis

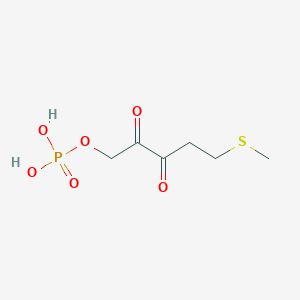

The molecular structure of 3-(Bromomethyl)-5-fluoropyridine features a pyridine core substituted with fluorine and bromomethyl groups, which significantly influence its chemical behavior and reactivity. The structure underlies the compound's utility in synthesizing complex organic frameworks.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Suzuki reactions to give disubstituted fluoropyridines, demonstrating its utility in creating densely substituted pyridine cores with functional groups that allow for further transformations (Sutherland & Gallagher, 2003).

科学研究应用

化学选择性官能化

Stroup等人(2007年)的研究描述了相关化合物5-溴-2-氯-3-氟吡啶的化学选择性官能化,这反映了与3-(溴甲基)-5-氟吡啶可能预期的反应性。该研究展示了如何通过催化胺化条件可以得到独家取代产物,指向该化合物在选择性有机合成和官能团转化中的潜力Stroup, Szklennik, Forster, & Serrano-Wu, 2007。

二取代氟吡啶的合成

Sutherland和Gallagher(2003年)通过涉及邻位锂化后接Suzuki偶联反应的多功能方法,提供了有关二取代氟吡啶合成的见解。这种方法强调了卤代吡啶作为中间体在创建复杂吡啶衍生物中的重要性,潜在包括那些源自3-(溴甲基)-5-氟吡啶的衍生物Sutherland & Gallagher, 2003。

放射合成应用

Pauton等人(2019年)探索了2-氨基-5-[18F]氟吡啶的合成,展示了该化合物在放射药物化学中的实用性。该研究展示了氟代吡啶在开发PET成像剂中的广泛应用,暗示了3-(溴甲基)-5-氟吡啶衍生物在医学成像中的潜在研究途径Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019。

用于PET成像的氟-18标记

Carroll、Nairne和Woodcraft(2007年)强调了氟-18标记的氟吡啶在正电子发射断层扫描(PET)中的应用。他们描述了吡啶碘鎓盐对于在吡啶环上特定位置引入氟-18的实用性,这可能与3-(溴甲基)-5-氟吡啶在合成医学诊断放射示踪剂方面的应用相关Carroll, Nairne, & Woodcraft, 2007。

高级有机合成

Awad等人(2004年)对使用锂镁酸盐去质子化氟芳烃的研究强调了氟代吡啶对亲核取代反应的反应性。这项工作可能有助于开发以3-(溴甲基)-5-氟吡啶为前体的更复杂杂环化合物的新合成途径Awad, Mongin, Trécourt, Quéguiner, Marsais, Blanco, Abarca, & Ballesteros, 2004。

作用机制

Target of Action

Compounds similar to “3-(Bromomethyl)-5-fluoropyridine” often target proteins or enzymes in the body. For example, brominated compounds are known to interact with proteins and DNA, leading to changes in their function .

Mode of Action

The bromomethyl group in “3-(Bromomethyl)-5-fluoropyridine” could potentially act as an electrophile, reacting with nucleophilic sites in biological molecules. This could lead to the formation of covalent bonds with these targets, altering their function .

Biochemical Pathways

The exact biochemical pathways affected by “3-(Bromomethyl)-5-fluoropyridine” would depend on its specific targets. Brominated compounds can often interfere with cellular signaling pathways and metabolic processes .

Pharmacokinetics

The presence of a bromine atom might influence its lipophilicity and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of “3-(Bromomethyl)-5-fluoropyridine” would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in cellular signaling, and disruption of metabolic processes .

Action Environment

The action, efficacy, and stability of “3-(Bromomethyl)-5-fluoropyridine” could be influenced by various environmental factors. These might include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present .

属性

IUPAC Name |

3-(bromomethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZOKCHSJPBRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600122 |

Source

|

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120277-14-7 |

Source

|

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)